4-chloro-N-(2-hydroxypropyl)benzenesulfonamide chemical properties
4-chloro-N-(2-hydroxypropyl)benzenesulfonamide chemical properties
An In-depth Technical Guide to 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Sulfonamide Building Block
4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, with the molecular formula C₉H₁₂ClNO₃S, is a member of the arylsulfonamide class of organic compounds.[1] The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents.[2] This guide offers a detailed exploration of the chemical and physical properties of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its application in synthesis and discovery. Its structure, featuring a reactive hydroxyl group and the well-established 4-chlorobenzenesulfonamide core, presents a valuable scaffold for the development of novel molecular entities.
Synthesis and Purification: A Methodical Approach
The synthesis of N-substituted benzenesulfonamides is a well-established transformation in organic chemistry. The most direct and common methodology involves the nucleophilic attack of an amine on a sulfonyl chloride. For the title compound, this translates to the reaction between 4-chlorobenzenesulfonyl chloride and 1-amino-2-propanol.
The causality behind this experimental choice lies in the high electrophilicity of the sulfur atom in the sulfonyl chloride, making it an excellent target for the nucleophilic primary amine of 1-amino-2-propanol. The reaction is typically performed in the presence of a base or in an aqueous basic solution to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide
This protocol is a representative procedure adapted from standard methods for sulfonamide synthesis.[3][4][5]
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Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-amino-2-propanol (1.1 equivalents) in a 1:1 mixture of water and a suitable organic solvent like tetrahydrofuran (THF).
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Reaction Initiation: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in THF dropwise from the dropping funnel over 30 minutes. Maintain the temperature below 10°C.
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Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. This will precipitate the crude product.
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Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted amine and salts.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product of high purity.[4][5] The purity can be confirmed by measuring its melting point and through spectroscopic analysis.
Visualization of Synthetic Workflow
Caption: Synthetic pathway for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide.
Physicochemical and Computed Properties
The physical state and solubility are critical parameters for handling, formulation, and biological testing. The following table summarizes key properties for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₃S | [1] |
| Molecular Weight | 249.71 g/mol | [1] |
| Appearance | White to off-white crystalline solid (Expected) | [6] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | [1] |
| LogP (Computed) | 0.9991 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
Spectroscopic Profile
Spectroscopic data is essential for the structural elucidation and quality control of a chemical compound. Below are the expected characteristic signals for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide based on its structure and data from analogous compounds.
| Spectroscopic Technique | Expected Characteristic Signals |
| ¹H NMR (in DMSO-d₆) | ~7.8-7.9 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. ~7.6-7.7 ppm (d, 2H): Aromatic protons meta to the sulfonyl group. ~7.5-8.0 ppm (d, 1H): Sulfonamide N-H proton. ~4.5-5.0 ppm (d, 1H): Alcohol O-H proton. ~3.6-3.8 ppm (m, 1H): CH (OH) proton. ~2.8-3.0 ppm (m, 2H): N-CH₂ protons. ~1.0-1.1 ppm (d, 3H): CH₃ protons. |
| ¹³C NMR (in DMSO-d₆) | ~140-142 ppm: Aromatic C-S. ~137-139 ppm: Aromatic C-Cl. ~129-130 ppm: Aromatic C-H. ~128-129 ppm: Aromatic C-H. ~65-67 ppm: C H(OH). ~52-54 ppm: N-C H₂. ~21-23 ppm: C H₃. |
| Infrared (IR) (cm⁻¹) | ~3500 (broad): O-H stretch. ~3300: N-H stretch. ~3100-3000: Aromatic C-H stretch. ~2980-2850: Aliphatic C-H stretch. ~1350 (asymmetric) & ~1160 (symmetric): S=O stretch.[7] ~800-600: C-Cl stretch. |
| Mass Spectrometry (MS) | m/z ~249/251: Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |
Chemical Reactivity and Structural Logic
The reactivity of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is dictated by its three primary functional regions: the sulfonamide linkage, the activated aromatic ring, and the secondary alcohol. Understanding these sites is key to designing subsequent chemical transformations.
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Sulfonamide Moiety: The proton on the sulfonamide nitrogen is acidic (pKa ~10) and can be readily removed by a base.[8] This allows for N-alkylation or N-arylation reactions.
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Secondary Alcohol: The hydroxyl group on the propyl chain is a versatile handle for further functionalization. It can be oxidized to the corresponding ketone, or undergo esterification or etherification to append other chemical moieties.
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Chlorinated Benzene Ring: The electron-withdrawing nature of the sulfonyl group deactivates the ring towards electrophilic aromatic substitution. However, the chlorine atom can be a site for nucleophilic aromatic substitution under specific, often forcing, conditions.
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Molecular Geometry and Interactions: Like other arylsulfonamides, the geometry around the sulfur atom is tetrahedral. The molecule's functionality allows for a rich network of intermolecular hydrogen bonds, with the N-H and O-H groups acting as donors and the sulfonyl and hydroxyl oxygens acting as acceptors. These interactions are crucial in determining the crystal packing and can influence solubility and biological target binding.[4][9]
Visualization of Reactive Sites
Caption: Key reactive sites on the 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide molecule.
Relevance in Drug Discovery and Development
The arylsulfonamide motif is a privileged structure in medicinal chemistry, valued for its ability to act as a hydrogen bond donor and acceptor, and to orient substituents in defined vectors.[2] While specific biological activity for 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is not extensively documented, its structural components suggest several avenues for research.
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Scaffold for Library Synthesis: The compound is an ideal starting point for creating libraries of more complex molecules. The secondary alcohol provides a straightforward point of attachment for diversification, enabling the exploration of structure-activity relationships (SAR).
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Potential Pharmacological Targets: Benzenesulfonamide derivatives have been investigated as inhibitors for a wide range of enzymes and as ligands for various receptors.[2][10] The combination of the chlorophenyl ring and the hydroxypropyl side chain could be tailored to target kinases, proteases, or other enzymes where hydrogen bonding and hydrophobic interactions are critical for binding.
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Intermediate for Bioactive Compounds: This molecule can serve as a precursor to other biologically active compounds.[3] For example, oxidation of the alcohol to a ketone introduces a new functional group, further expanding the synthetic possibilities.
Safety Profile
According to available data, 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is classified with the GHS hazard statement H302: Harmful if swallowed.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
References
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Zia-ur-Rehman, M., et al. (2006). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5104–o5105. [Link]
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Shakuntala, K., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o988. [Link]
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Gowda, B. T., et al. (2009). 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o14. [Link]
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Gowda, B. T., et al. (2010). 4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o892. [Link]
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Yousuf, M., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3369. [Link]
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PubChem. (n.d.). 4-Chlorobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
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Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 152, 108076. [Link]
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Shakuntala, K., et al. (2011). 4-Chloro-N-(2-chloro-phen-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o988. [Link]
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